(4S)-4-Amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
(4S)-4-Amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Brand Name:
Vulcanchem
CAS No.:
103470-78-6
VCID:
VC0028587
InChI:
InChI=1S/C26H37N9O7/c27-17(8-9-21(36)37)22(38)34-20(12-16-13-30-14-32-16)24(40)35-19(11-15-5-2-1-3-6-15)23(39)33-18(25(41)42)7-4-10-31-26(28)29/h1-3,5-6,13-14,17-20H,4,7-12,27H2,(H,30,32)(H,33,39)(H,34,38)(H,35,40)(H,36,37)(H,41,42)(H4,28,29,31)/t17-,18-,19-,20-/m0/s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N
Molecular Formula:
C26H37N9O7
Molecular Weight:
587.6 g/mol
(4S)-4-Amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
CAS No.: 103470-78-6
Main Products
VCID: VC0028587
Molecular Formula: C26H37N9O7
Molecular Weight: 587.6 g/mol
CAS No. | 103470-78-6 |
---|---|
Product Name | (4S)-4-Amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Molecular Formula | C26H37N9O7 |
Molecular Weight | 587.6 g/mol |
IUPAC Name | (4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C26H37N9O7/c27-17(8-9-21(36)37)22(38)34-20(12-16-13-30-14-32-16)24(40)35-19(11-15-5-2-1-3-6-15)23(39)33-18(25(41)42)7-4-10-31-26(28)29/h1-3,5-6,13-14,17-20H,4,7-12,27H2,(H,30,32)(H,33,39)(H,34,38)(H,35,40)(H,36,37)(H,41,42)(H4,28,29,31)/t17-,18-,19-,20-/m0/s1 |
Standard InChIKey | RFJLZUNCWCFMCI-MUGJNUQGSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N |
SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N |
Sequence | EHFR |
Synonyms | ACTH (5-8) ACTH(5-8) H-Glu-His-Phe-ArgOH |
PubChem Compound | 128396 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume